[4-(2-Hydroxyethyl)phenyl]thiourea
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Overview
Description
[4-(2-Hydroxyethyl)phenyl]thiourea is an organosulfur compound with a unique structure that includes a thiourea group attached to a phenyl ring substituted with a hydroxyethyl group
Mechanism of Action
Target of Action
[4-(2-Hydroxyethyl)phenyl]thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been the focus of attention for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
Thiourea derivatives are known for their diverse biological applications, suggesting that they interact with various targets to exert their effects .
Biochemical Pathways
Thiourea derivatives, including this compound, have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . These effects suggest that this compound may influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 19627 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the diverse biological applications of thiourea derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Thiourea and its derivatives, including [4-(2-Hydroxyethyl)phenyl]thiourea, have been recognized for their diverse biological applications. They have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Cellular Effects
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Hydroxyethyl)phenyl]thiourea typically involves the reaction of 4-(2-hydroxyethyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
[4-(2-Hydroxyethyl)phenyl]thiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiourea: The parent compound, which lacks the hydroxyethyl and phenyl groups.
Phenylthiourea: Similar structure but without the hydroxyethyl group.
Hydroxyethylthiourea: Lacks the phenyl group, resulting in different chemical reactivity and biological activity.
Uniqueness: [4-(2-Hydroxyethyl)phenyl]thiourea is unique due to the presence of both the hydroxyethyl and phenyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it more versatile and effective in various applications compared to its simpler analogs .
Properties
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-9(13)11-8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2,(H3,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMAVEMSNLBADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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